tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a nitrogen-containing heterocyclic compound with significant interest in chemical synthesis and medicinal chemistry. Its systematic name reflects its complex structure, which includes a spirocyclic framework that contributes to its unique properties. This compound is classified under spiro compounds and diazaspiro derivatives, characterized by the presence of nitrogen atoms within the cyclic structure.
The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 336191-17-4 and the Molecular Design Limited number MFCD06739056. It is recognized for its potential applications in pharmaceuticals and organic synthesis due to its structural features that allow for diverse chemical reactivity and biological activity. The molecular formula for this compound is C13H24N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
The synthesis of tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can be achieved through several methods, primarily involving the construction of the diazaspiro framework followed by carboxylation. One common approach includes:
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions may be performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to facilitate nucleophilic attacks necessary for cyclization.
The molecular structure of tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate features:
The structural representation can be derived from its SMILES notation: CC1CN(C(=O)OC(C)(C)C)CC12CCNCC2
, which provides insights into its connectivity and stereochemistry.
tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include reaction conditions such as temperature, pressure, and the presence of catalysts to enhance reaction rates and selectivity.
The mechanism of action for tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves:
Data on specific mechanisms often require detailed kinetic studies and computational modeling to elucidate reaction pathways.
Key chemical properties include:
tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate finds applications primarily in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0